Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu
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Overview
Description
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is a synthetic peptide compound. It is composed of a sequence of amino acids, each protected by specific groups to prevent unwanted reactions during synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino terminus, while the OtBu (tert-butyl ester) group protects the carboxyl terminus. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of each amino acid, and it is removed by treatment with trifluoroacetic acid (TFA) during the synthesis process .
Coupling Reaction: The first amino acid, Boc-DL-Tyr, is attached to the resin. Subsequent amino acids (Gly, Gly, DL-Phe, DL-Met) are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the Boc group is removed using TFA, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid (HF) or TFA, which also removes the OtBu protecting group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of environmentally friendly solvents and reagents is becoming more common to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu can undergo various chemical reactions, including:
Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The Boc and OtBu protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) in aqueous or buffer solution.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrofluoric acid (HF) or TFA for OtBu group removal.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Deprotection: Free peptide without Boc or OtBu groups.
Scientific Research Applications
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is used in various scientific research fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: In studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: As a precursor for developing peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu depends on its specific applicationThe Boc and OtBu groups protect the peptide during synthesis and can be removed to expose the active peptide for biological interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(tBu)-Aib-Glu(OtBu)-Gly-OH: Another Boc-protected peptide with different amino acid sequence.
Boc-Tyr-D-Ala-Gly: A tripeptide used in solid-phase peptide synthesis.
Uniqueness
Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is unique due to its specific sequence of amino acids and the presence of both Boc and OtBu protecting groups. This combination provides stability during synthesis and allows for targeted modifications and applications in research.
Properties
IUPAC Name |
tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIUBDHRUIGRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N5O9S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.